The Prokinetic Agent Cisapride: A Deep Dive into its Mechanism of Action on Gut Motility
The Prokinetic Agent Cisapride: A Deep Dive into its Mechanism of Action on Gut Motility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cisapride (B12094), formerly marketed as Alimix, is a potent gastroprokinetic agent that enhances motility throughout the gastrointestinal (GI) tract. Its primary mechanism of action is the agonism of serotonin (B10506) 5-HT4 receptors, which facilitates the release of acetylcholine (B1216132) from the myenteric plexus, thereby stimulating smooth muscle contraction. This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying cisapride's effects on gut motility, supported by quantitative data from key preclinical and clinical studies. Detailed experimental protocols for the cited research are provided to facilitate replication and further investigation. The guide also addresses the compound's significant cardiac side effect, the blockade of the hERG potassium channel, which led to its withdrawal from many markets.
Core Mechanism of Action: 5-HT4 Receptor Agonism and Acetylcholine Release
Cisapride's prokinetic effects are primarily mediated through its action as a selective serotonin 5-HT4 receptor agonist in the enteric nervous system.[1][2] This interaction initiates a signaling cascade that culminates in the enhanced release of the excitatory neurotransmitter, acetylcholine (ACh), from cholinergic neurons within the myenteric plexus.[3][4][5] The increased availability of ACh at the neuromuscular junction of the gut wall leads to augmented smooth muscle contraction and coordinated peristaltic activity.[5][6]
The signaling pathway initiated by cisapride's binding to the 5-HT4 receptor is depicted below:
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies, illustrating the potency and efficacy of cisapride.
Table 1: Receptor Binding and Functional Potency
| Parameter | Value | Species/System | Reference |
| 5-HT4 Receptor | |||
| EC50 (Agonism) | 140 nM | - | [7] |
| hERG K+ Channel | |||
| IC50 (Blockade) | 6.5 nM | HEK293 cells | [8] |
| IC50 (Blockade) | 9.4 nM | - | [7] |
| Isolated Gut Preparations | |||
| EC50 (Ileum Contraction) | 9.2 x 10-9 M | Guinea Pig | [2] |
| EC50 (Antroduodenal Coordination) | 1.9 x 10-7 M | Guinea Pig | [2] |
| EC50 (Colon Ascendens Contraction) | 3.5 x 10-8 M | Guinea Pig | [2] |
Table 2: Effects on Esophageal Motility
| Parameter | Treatment | Baseline | Post-treatment | Species | Reference |
| Lower Esophageal Sphincter Pressure (mmHg) | Cisapride (10 mg, oral) | 20.6 ± 2.3 | 28.9 ± 2.3 | Human | [9] |
| Lower Esophageal Sphincter Pressure (mmHg) | Cisapride (0.5 mg/kg, oral) | 29.1 (23.6-48.4) | 44.4 (38.6-77.3) at 1h | Dog | [10][11] |
| Peristaltic Wave Amplitude (% increase) | Cisapride (0.15 mg/kg, IV) | - | +84% | Human (Infants) | [2] |
| Peristaltic Wave Duration (% increase) | Cisapride (0.15 mg/kg, IV) | - | +24% | Human (Infants) | [2] |
Table 3: Effects on Gastric Emptying
| Parameter | Treatment | Control/Placebo (T1/2 min) | Cisapride (T1/2 min) | Species | Reference |
| Gastric Emptying Half-Time (Solid Meal) | Cisapride (30-60 mg/day, oral) | 113 ± 4 | 94 ± 6 | Human | [12] |
| Gastric Emptying Half-Time (Liquid Meal) | Cisapride (20 mg, oral) | 73 (median) | 60 (median) | Human | [13] |
| Gastric Emptying Half-Time (Tracer-labeled meal) | Cisapride (10 mg q.i.d.) | 78 ± 40 | 18 ± 7 | Human (Critically ill) | [1] |
| Gastric Emptying Half-Time (Semisolid Meal) | Cisapride (8 mg, IV) | 121 (median) | 42 (median) | Human (Anorexia nervosa) | [14] |
Table 4: Effects on Colonic Transit
| Parameter | Treatment | Control/Placebo | Cisapride | Species | Reference |
| Total Colon Half-Emptying Time (hours) | Cisapride (10 mg, oral) | 38.5 ± 7.2 | 11.1 ± 2.9 | Human | [3] |
| Cecum & Ascending Colon Half-Emptying Time (hours) | Cisapride (10 mg, oral) | 1.68 ± 0.4 | 0.72 ± 0.15 | Human | [3] |
| Left-sided Colonic Transit Time (hours) | Cisapride (10 mg q.i.d.) | - | Reduced from 24.2 to 13.8 | Human (Spinal cord injury) | [15] |
Detailed Experimental Protocols
In Vitro Guinea Pig Ileum Contractility Assay
This assay is a classic method to assess the prokinetic activity of compounds.
-
Tissue Preparation: Male guinea pigs are euthanized, and the terminal ileum is excised and placed in Krebs solution. Longitudinal muscle-myenteric plexus preparations are obtained by stripping away the mucosa and submucosa. 2-3 cm segments are cut for mounting.
-
Organ Bath Setup: The ileal segments are suspended in a 10 mL organ bath containing Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1) maintained at 37°C and bubbled with 95% O2 and 5% CO2. One end of the tissue is fixed, and the other is connected to an isometric force transducer.
-
Experimental Procedure: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g. Transmural electrical stimulation (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration, supramaximal voltage) is applied to elicit twitch contractions. After a stable baseline is achieved, cumulative concentrations of cisapride are added to the organ bath.
-
Data Analysis: The amplitude of the twitch contractions is measured, and the effect of cisapride is expressed as a percentage of the baseline response. A dose-response curve is constructed to determine the EC50 value.[16]
hERG Potassium Channel Electrophysiology
This assay is crucial for assessing the cardiac safety profile of a drug.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are cultured under standard conditions.
-
Electrophysiological Recording: The whole-cell patch-clamp technique is used to record hERG currents.
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2).
-
-
Voltage-Clamp Protocol: A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV for 2-5 seconds to activate and inactivate the channels, and then a repolarizing step to -50 mV to record the deactivating tail current.
-
Drug Application and Data Analysis: Baseline currents are recorded, followed by the perfusion of increasing concentrations of cisapride. The peak tail current amplitude at -50 mV is measured, and the percentage of inhibition is calculated for each concentration to construct a concentration-response curve and determine the IC50 value.[8][17]
In Vivo Gastrointestinal Manometry in Dogs
This technique allows for the direct measurement of contractile activity in different regions of the gut.
-
Animal Preparation: Adult beagle dogs are fasted overnight. A high-resolution manometry catheter with multiple pressure sensors is passed through the nose into the esophagus and stomach.
-
Procedure: After an adaptation period, baseline lower esophageal sphincter (LES) pressure and esophageal peristalsis are recorded. Cisapride (e.g., 0.5 mg/kg, oral) is administered, and recordings are continued for several hours to assess the drug's effect on LES pressure and esophageal contractility.[10][11]
-
Data Analysis: Manometric data are analyzed to determine changes in LES pressure, and the amplitude, duration, and velocity of peristaltic waves.
Human Gastric Emptying Scintigraphy
This is a standard clinical method to quantify the rate of gastric emptying.
-
Patient Preparation: Patients fast overnight. Prokinetic and opioid medications are withheld for at least 48 hours prior to the study.
-
Procedure: The patient consumes a standardized meal (e.g., egg meal) labeled with a radioisotope (e.g., 99mTc-sulfur colloid). Serial images of the stomach are acquired using a gamma camera at specific time points (e.g., 0, 1, 2, and 4 hours).
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to calculate the gastric emptying half-time (T1/2).[1][12]
Human Colonic Transit Time Measurement
This method assesses the time it takes for material to pass through the colon.
-
Procedure (Radiopaque Markers): The patient ingests a capsule containing a known number of radiopaque markers (e.g., 24). Abdominal X-rays are taken on subsequent days (e.g., day 5) to count the number of remaining markers in different segments of the colon (right, left, and rectosigmoid).
-
Data Analysis: The colonic transit time is calculated based on the number and location of the retained markers. A retention of >20% of markers on day 5 is generally considered abnormal.[13][18]
Effects on Different Regions of the Gastrointestinal Tract
Cisapride exerts its prokinetic effects throughout the GI tract:
-
Esophagus: Cisapride increases lower esophageal sphincter (LES) pressure and the amplitude and duration of esophageal peristaltic contractions, which is beneficial in gastroesophageal reflux disease (GERD).[2][9]
-
Stomach: It enhances gastric motility and accelerates gastric emptying of both solids and liquids in patients with gastroparesis.[1][12][14]
-
Small Intestine: Cisapride stimulates small intestinal motor activity.[19]
-
Colon: It accelerates colonic transit time, making it effective in the treatment of chronic constipation.[3][15][20]
Cardiac Side Effects: hERG Channel Blockade
Despite its efficacy as a prokinetic agent, cisapride was withdrawn from many markets due to serious cardiac side effects, including QT interval prolongation and torsades de pointes.[8] This is caused by its high-affinity blockade of the human ether-à-go-go-related gene (hERG) potassium channel, which plays a critical role in cardiac repolarization.[8][17] The IC50 for hERG channel blockade is in the low nanomolar range, which is within the therapeutic plasma concentrations of the drug, creating a narrow therapeutic window.[7][8]
Conclusion
Cisapride is a potent gastroprokinetic agent with a well-defined mechanism of action centered on 5-HT4 receptor agonism and subsequent acetylcholine release in the myenteric plexus. Its efficacy in enhancing motility throughout the gastrointestinal tract has been demonstrated in a multitude of preclinical and clinical studies. However, its significant off-target effect on the hERG potassium channel, leading to life-threatening cardiac arrhythmias, underscores the critical importance of thorough safety pharmacology profiling in drug development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating novel prokinetic agents, with the aim of developing safer and more effective therapies for gastrointestinal motility disorders.
References
- 1. Gastric emptying in critically ill patients is accelerated by adding cisapride to a standard enteral feeding protocol: results of a prospective, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Motor-stimulating properties of cisapride on isolated gastrointestinal preparations of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. esht.nhs.uk [esht.nhs.uk]
- 5. Effects of cisapride on cholinergic neurotransmission and propulsive motility in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of six weeks of treatment with cisapride in gastroparesis and intestinal pseudoobstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cisapride in Chronic Idiopathic Constipation: Clinical Response and Effect on Colonic Transit Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Prokinetic" treatment of constipation-predominant irritable bowel syndrome: a placebo-controlled study of cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. High-resolution manometric evaluation of the effects of cisapride and metoclopramide hydrochloride administered orally on lower esophageal sphincter pressure in awake dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Open label study of long-term effectiveness of cisapride in patients with idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. radiopaedia.org [radiopaedia.org]
- 14. henryford.com [henryford.com]
- 15. Objective and subjective results of a randomized, double-blind, placebo-controlled trial using cisapride to treat gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prejunctional muscarinic (M1)-receptor interactions on guinea-pig ileum: lack of effect of cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. genieur.eu [genieur.eu]
- 19. Use of Human In Vitro Gut Specimens for Translational Neurogastroenterology and Motility in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
